o-Nitrophenyl α-D-Galactopyranoside
o-Nitrophenyl α-D-Galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
19887-85-5
VCID:
VC0121080
InChI:
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1
SMILES:
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C12H15NO8
Molecular Weight:
301.25 g/mol
o-Nitrophenyl α-D-Galactopyranoside
CAS No.: 19887-85-5
Reference Standards
VCID: VC0121080
Molecular Formula: C12H15NO8
Molecular Weight: 301.25 g/mol
CAS No. | 19887-85-5 |
---|---|
Product Name | o-Nitrophenyl α-D-Galactopyranoside |
Molecular Formula | C12H15NO8 |
Molecular Weight | 301.25 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |
Standard InChIKey | KUWPCJHYPSUOFW-IIRVCBMXSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Synonyms | 2-Nitrophenyl-α-D-galactopyranoside; o-Nitrophenyl α-D-Galactoside; |
PubChem Compound | 22850352 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume